molecular formula C10H12O3 B1594284 2-Hydroxypropyl benzoate CAS No. 37086-84-3

2-Hydroxypropyl benzoate

Cat. No.: B1594284
CAS No.: 37086-84-3
M. Wt: 180.2 g/mol
InChI Key: SCYRDAWUOAHQIE-UHFFFAOYSA-N
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Description

2-Hydroxypropyl benzoate is an organic compound with the molecular formula C10H12O3. It is an ester formed from benzoic acid and 2-hydroxypropyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Scientific Research Applications

2-Hydroxypropyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of esterases and their role in metabolic pathways.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form inclusion complexes with cyclodextrins.

    Industry: It is used as a plasticizer and in the formulation of cosmetics and personal care products.

Biochemical Analysis

Biochemical Properties

2-Hydroxypropyl benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in lipid metabolism, such as lipases and esterases. These interactions often involve the hydrolysis of the ester bond in this compound, leading to the formation of benzoic acid and 2-hydroxypropyl alcohol. The compound’s ability to act as a substrate for these enzymes highlights its importance in metabolic pathways related to lipid processing .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as protein kinases, leading to altered phosphorylation states of target proteins. This modulation can impact gene expression by influencing transcription factors and other regulatory proteins. Additionally, this compound has been found to affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, this compound has been shown to inhibit certain esterases by binding to their active sites, thereby preventing the hydrolysis of other ester substrates. Conversely, it can also activate enzymes involved in lipid metabolism by serving as a substrate that enhances their catalytic activity. These interactions can lead to changes in gene expression, particularly in genes related to lipid metabolism and cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced lipid metabolism and improved cellular function. At high doses, this compound can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as lipases and esterases, which catalyze its hydrolysis into benzoic acid and 2-hydroxypropyl alcohol. These metabolites can further participate in metabolic processes, including the beta-oxidation of fatty acids and the citric acid cycle. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity. For example, the presence of this compound in the mitochondria can impact mitochondrial metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxypropyl benzoate can be synthesized through the esterification reaction between benzoic acid and 2-hydroxypropyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the 2-hydroxypropyl moiety can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-oxopropyl benzoate.

    Reduction: The major product is 2-hydroxypropyl alcohol and benzoic acid.

    Substitution: The products depend on the nucleophile used, such as amides or ethers.

Comparison with Similar Compounds

2-Hydroxypropyl benzoate can be compared with other similar compounds, such as:

    Methyl benzoate: Similar ester but with a methyl group instead of a 2-hydroxypropyl group.

    Ethyl benzoate: Similar ester but with an ethyl group instead of a 2-hydroxypropyl group.

    Propyl benzoate: Similar ester but with a propyl group instead of a 2-hydroxypropyl group.

Uniqueness

The presence of the 2-hydroxypropyl group in this compound provides unique properties, such as increased solubility in water and the ability to form hydrogen bonds. These properties make it more versatile in various applications compared to its simpler counterparts.

Properties

IUPAC Name

2-hydroxypropyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYRDAWUOAHQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041229
Record name 1,2-Propanediol, 1-benzoate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37086-84-3
Record name 1,2-Propanediol, 1-benzoate
Source CAS Common Chemistry
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Record name 1,2-Propanediol, 1-benzoate
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Record name 2-Hydroxypropyl benzoate
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Record name 1,2-Propanediol, 1-benzoate
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Record name 1,2-Propanediol, 1-benzoate
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Record name 2-hydroxypropyl benzoate
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Record name 1,2-PROPANEDIOL, 1-BENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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